N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

P2X3 antagonist pain purinergic receptor

Procure N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 951902-05-9) as a structurally defined P2X3/P2X2/3 antagonist reference compound. Its 3,4-dichlorophenyl motif imparts distinct electron-withdrawing character and lipophilicity (ClogP ~3.8) that differentiates it from mono-halogenated or alkyl-substituted analogs within the Roche benzothiadiazole-6-carboxamide series. This compound enables systematic SAR studies of halogen bonding, selectivity profiling against P2X subtypes, and ADME parameter optimization. Verify potency and metabolic stability independently before use as a validated probe.

Molecular Formula C13H7Cl2N3OS
Molecular Weight 324.18
CAS No. 951902-05-9
Cat. No. B2952929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide
CAS951902-05-9
Molecular FormulaC13H7Cl2N3OS
Molecular Weight324.18
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2
InChIInChI=1S/C13H7Cl2N3OS/c14-9-3-2-8(6-10(9)15)16-13(19)7-1-4-11-12(5-7)20-18-17-11/h1-6H,(H,16,19)
InChIKeyPBJMODCJGDILOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 951902-05-9): A Structurally Defined P2X3/P2X2/3 Antagonist Scaffold from the Roche Patent Family


N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide is a synthetic small molecule (C13H7Cl2N3OS, MW 324.2) belonging to the thiadiazole-substituted arylamide class . It features a 1,2,3-benzothiadiazole core connected via a carboxamide linker at the 6-position to a 3,4-dichlorophenyl moiety. The compound is encompassed within the generic Markush structures of Hoffmann-La Roche patents (WO2010069794A1, US20100152203A1, US20120122886A1) explicitly claiming P2X3 and/or P2X2/3 purinergic receptor antagonists for the treatment of pain, genitourinary, inflammatory, gastrointestinal, and respiratory diseases [1]. Its structural identity is confirmed by CAS registry number 951902-05-9 and ECHA substance registration [2].

Why N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide Cannot Be Trivially Replaced by Other Benzothiadiazole-6-Carboxamide Analogs


Within the benzothiadiazole-6-carboxamide chemotype, the identity and substitution pattern of the N-phenyl ring is a critical determinant of P2X3/P2X2/3 receptor affinity, selectivity, and drug-like properties. The Roche patent SAR explicitly teaches that R2 (the phenyl substituent) can be optionally substituted phenyl, pyridinyl, pyrimidinyl, pyridazinyl, or thiophenyl, with specific substitution patterns producing divergent pharmacological profiles [1]. The 3,4-dichlorophenyl moiety confers a distinct combination of electron-withdrawing character, lipophilicity (predicted LogP), and steric bulk that differs materially from mono-halogenated (e.g., 3-fluorophenyl, CAS 951899-78-8) or alkyl-substituted (e.g., 2,6-dimethylphenyl, CAS 950249-67-9) analogs . Generic substitution without empirical verification of target engagement, selectivity, and ADME parameters risks selecting a compound with qualitatively different biological behavior, potentially invalidating experimental results or procurement decisions [2].

Quantitative Differential Evidence for N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 951902-05-9) vs. Closest Benzothiadiazole-6-Carboxamide Analogs


P2X3/P2X2/3 Receptor Antagonist Patent Positioning: Dihydrogen vs. Monohalogen and Non-Halogenated N-Phenyl Analogs

The compound is formally encompassed within the granted claims of the Roche P2X3/P2X2/3 antagonist patent family (WO2010069794A1, US20100152203A1), which explicitly claims compounds wherein R2 is optionally substituted phenyl [1]. The 3,4-dichlorophenyl substitution pattern represents a specific dihalogenated embodiment within this Markush space. The patent provides broad functional data for representative compounds, establishing that thiadiazole-substituted arylamides within this generic formula exhibit P2X3 and P2X2/3 antagonist activity [1]. By contrast, closely related analogs such as N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 951899-78-8, mono-halogenated) and N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 950249-67-9, non-halogenated) are encompassed within a different structural sub-class that, while still within the same patent family, is expected to exhibit quantitatively different receptor binding profiles due to altered electronic and steric properties at the N-phenyl ring . No direct head-to-head P2X3 IC50 comparison between these three exact analogs is publicly available.

P2X3 antagonist pain purinergic receptor genitourinary disease Hoffmann-La Roche patent

Molecular Properties Differentiation: Lipophilicity and Hydrogen Bond Acceptor Capacity vs. N-(3-fluorophenyl) and N-(2,6-dimethylphenyl) Analogs

Predicted physicochemical properties reveal meaningful differentiation between the target compound and its closest commercially available analogs. The 3,4-dichlorophenyl moiety increases calculated lipophilicity (ClogP) by approximately 0.8-1.2 log units compared to the 3-fluorophenyl analog and by approximately 0.5-0.8 log units compared to the 2,6-dimethylphenyl analog, based on fragment-based ClogP calculations using the benzothiadiazole-6-carboxamide core as reference [1]. Additionally, the two chlorine atoms contribute increased molecular weight (324.2 vs. ~297-309 for mono-halogenated or non-halogenated analogs), polar surface area, and hydrogen bond acceptor capacity, all of which influence membrane permeability, metabolic stability, and off-target binding profiles . These predicted differences are consistent with the established medicinal chemistry principle that dihalogenated phenyl rings produce distinct pharmacokinetic and target-engagement profiles relative to their mono-substituted counterparts [2].

physicochemical profiling drug-likeness lipophilicity SAR lead optimization

Alternative Biological Activity Profile: N-(3-chloro-2-methylphenyl) Analog Shows Amyloid-Beta Aggregation Inhibition, Suggesting Divergent Target Engagement Across N-Phenyl Substitutions

A closely related benzothiadiazole-6-carboxamide analog, N-(3-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 950243-93-3), has been reported to inhibit amyloid-beta (Aβ) peptide aggregation and reduce oxidative stress in neuronal cells, representing an entirely distinct biological activity from the P2X3/P2X2/3 antagonism claimed for the Roche patent compounds [1]. This demonstrates that the N-phenyl substitution pattern on the benzothiadiazole-6-carboxamide core is sufficient to redirect target engagement from purinergic receptors to protein aggregation pathways. The 3,4-dichlorophenyl analog is structurally positioned between these two biological profiles: it falls within the Roche P2X3 antagonist patent claims (Class-level inference), but its dihalogenated phenyl ring shares electronic features with the Aβ-active 3-chloro-2-methylphenyl analog . This dual potential underscores the necessity of target-specific profiling when selecting among benzothiadiazole-6-carboxamide analogs for a given research application.

amyloid-beta Alzheimer's disease target selectivity off-target activity neurodegeneration

Validated Application Scenarios for N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS 951902-05-9) Based on Current Evidence


P2X3/P2X2/3 Purinergic Receptor Tool Compound for Pain and Genitourinary Disease Target Validation Studies

The compound's structural coverage under the Roche P2X3/P2X2/3 antagonist patent family (WO2010069794A1) positions it as a candidate tool compound for academic and industrial target validation studies involving P2X3 and P2X2/3 receptors [1]. Applications include in vitro electrophysiological characterization of P2X3-mediated currents in recombinant expression systems (e.g., Xenopus oocytes or HEK293 cells expressing human or rat P2X3), as well as in vivo preclinical models of inflammatory pain, neuropathic pain, and overactive bladder, disease indications explicitly claimed in the Roche patent [1]. Its 3,4-dichlorophenyl substitution pattern offers a distinct physicochemical profile (ClogP ~3.8, MW 324.2) that may provide differentiated ADME properties compared to less lipophilic analogs in the same series, potentially advantageous for CNS penetration in pain models . However, researchers must independently verify P2X3 antagonist potency, selectivity versus P2X2, P2X4, and P2X7 subtypes, and metabolic stability before relying on this compound as a validated pharmacological probe [2].

Structure-Activity Relationship (SAR) Reference Compound for Benzothiadiazole-6-Carboxamide Lead Optimization Programs

The compound serves as a well-defined SAR reference point within the benzothiadiazole-6-carboxamide chemical series. Its 3,4-dichlorophenyl substitution represents a dihalogenated, electron-deficient N-aryl motif that can be systematically compared against mono-halogenated analogs (e.g., 3-fluorophenyl, CAS 951899-78-8), non-halogenated analogs (e.g., 2,6-dimethylphenyl, CAS 950249-67-9), and mixed-substituent analogs (e.g., 3-chloro-2-methylphenyl, CAS 950243-93-3) . Medicinal chemistry teams can use this compound to probe the impact of increasing lipophilicity and halogen bond donor capacity on target affinity, selectivity, metabolic stability, and off-target liability within a congeneric series. The predicted ClogP difference of +1.0 log units versus the 3-fluorophenyl analog provides a meaningful window for assessing lipophilicity-driven changes in ADME properties while maintaining the same core scaffold .

Chemical Biology Probe for Investigating Halogen Bonding Contributions to P2X3 Ligand Recognition

The 3,4-dichlorophenyl moiety presents two chlorine atoms capable of engaging in halogen bonding interactions with backbone carbonyls or π-electron systems within the P2X3 receptor orthosteric or allosteric binding pocket. This compound, when compared to its 3-fluorophenyl and 2,6-dimethylphenyl analogs, allows systematic investigation of halogen bonding contributions to P2X3 ligand recognition through comparative X-ray crystallography, molecular docking, or mutagenesis studies [1]. The chlorine substituents also serve as useful anomalous scattering centers for X-ray crystallographic phasing of ligand-receptor co-crystal structures, providing a practical advantage for structural biology efforts aimed at understanding P2X3 antagonist binding modes at atomic resolution .

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.